molecular formula C9H10O2 B130743 Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid CAS No. 102589-30-0

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid

Cat. No. B130743
M. Wt: 150.17 g/mol
InChI Key: KHKYIHFNQHBFAM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is a chemical compound with a bicyclic structure that includes a carboxylic acid functional group. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of derivatives of bicyclo[2.2.2]octa-2,5-diene often involves Diels-Alder reactions, which are a type of cycloaddition reaction. For instance, the synthesis of 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives is achieved through the Diels-Alder reaction of optically active cyclohexadiene and dienophiles . Similarly, the synthesis of bicyclo[2.2.2]oct-7-ene-2-exo,3-exo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydride is performed using a one-pot Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid has been determined using crystallographic methods. The crystal structure reveals that the carboxyl groups lie slightly out of the plane of the adjacent double bond, and the acidic hydrogen atoms participate in intra- and intermolecular hydrogen bonding, forming chains .

Chemical Reactions Analysis

Bicyclo[2.2.2]octa-2,5-diene derivatives are versatile in chemical reactions. They can react with aromatic compounds in the presence of palladium(II) acetate to afford ortho-disubstituted aromatics . The reactivity of the diene moiety is crucial, and only dienes with the bicyclo[2.2.2]octa-2,5-diene skeleton successfully give the desired ortho-disubstituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.2]octa-2,5-diene derivatives are influenced by their molecular structure. For example, the polyimides derived from bicyclo[2.2.2]oct-7-ene-tetracarboxylic dianhydrides are soluble in polar solvents and form colorless films, with thermal stability up to approximately 360°C . The crystal and molecular structure analysis of bicyclo[2.2.2]octadiene-2,5-dicarboxylic acid provides insights into the hydrogen bonding patterns that could affect the compound's solubility and reactivity .

Scientific Research Applications

  • Asymmetric Catalysis : These compounds have been used in rhodium-catalyzed asymmetric 1,4-addition reactions. For instance, C2-symmetric bicyclo[2.2.2]octa-2,5-dienes containing various groups were used in reactions with arylboronic acids, achieving high enantioselectivity and catalytic activity (Otomaru et al., 2005).

  • Synthesis of Novel Ligands : These dienes have been employed in the synthesis of optically active and C2-symmetric novel ligands, such as 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene, and their tricarbonyliron complexes, which were synthesized in enantiomerically pure form (Watanabe et al., 2003).

  • Ortho-Disubstitution Reactions : Bicyclo[2.2.2]octa-2,5-diene derivatives have been used in ortho-disubstitution reactions of aromatic rings in the presence of palladium(II) acetate. These reactions were optimized to achieve sufficient yields and regioselectivity, especially using iodoarenes as reagents (Saito et al., 2002).

  • Synthesis of Chiral Dienes : Chiral dienes based on bicyclo[2.2.2]octa-2,5-diene have been synthesized for use in asymmetric reactions. For example, a chiral diene substituted with a ferrocenyl group was used in rhodium-catalyzed asymmetric 1,4-addition reactions, showing higher enantioselectivity compared to similar dienes (Zhou et al., 2015).

  • Exploring Conformations and Reactions : Research has been conducted on the conformations and reactions of bicyclo[3.2.1]oct-6-en-8-ylidene, providing insights into the rearrangement products of this class of compounds, such as bicyclo[3.3.0]octa-1,3-diene and bicyclo[4.2.0]octa-1,7-diene (Brinker et al., 2012).

  • Identification of Bicyclic Naphthenic Acids : In environmental chemistry, bicyclic naphthenic acids like bicyclo[2.2.2]octane acid have been identified in oil sands process water using comprehensive multidimensional gas chromatography-mass spectrometry, contributing to the understanding of water contamination and remediation strategies (Wilde et al., 2015).

properties

IUPAC Name

bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKYIHFNQHBFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560123
Record name Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid

CAS RN

102589-30-0
Record name Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RF FLAKES JR - 1969 - search.proquest.com
(1-5). Wilcox, Winstein, and McMillan (2) carried out ultraviolet studies on bicyclol2. 2.1] hept-2-ene and bicyclol2. 2. ll-hepta-2, 5-diene.* Calculations of overlap integrals and excitation …
Number of citations: 0 search.proquest.com
J Pitha, L Szabo, Z Szurmai… - Journal of medicinal …, 1989 - ACS Publications
A series of prazosinanalogues comprisedof iV-acyl derivatives of iV'-(4-amino-6, 7-dimethoxyquinazolin-2-yl) piperazine was prepared and the nature of their binding to cq-…
Number of citations: 15 pubs.acs.org
AN Garnett - 1998 - research-repository.st-andrews.ac …
Phthalate ester synthesis. An investigation into various methods of synthesising phthalate esters suitable as precursors for phthalocyanine and other pigment synthesis was conducted. …
JD Littlehailes - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the synthesis and general properties of bridged ring compounds. Compounds possessing a bridged ring structure are of wide occurrence in …
Number of citations: 0 www.sciencedirect.com
M Jorg, A Glukhova, A Abdul-Ridha… - Journal of Medicinal …, 2016 - ACS Publications
The A 1 adenosine receptor (A 1 AR) is an important G protein-coupled receptor that regulates a range of physiological functions. Herein we report the discovery of novel irreversible …
Number of citations: 27 pubs.acs.org
IO Donkor, YS Abdel-Ghany, PF Kador… - European journal of …, 1999 - Elsevier
Derivatives of alrestatin (1–5) and alconil (6–8) possessing Michael acceptor substituents were synthesized as aldose reductase inhibitors. The alrestatin derivatives demonstrated …
Number of citations: 8 www.sciencedirect.com
ES Lazer, HC Wong, GJ Possanza… - Journal of medicinal …, 1989 - ACS Publications
The design of the 2, 6-di-iert-butylphenol derivatives was based on their potential antioxidant activity. 13 Stimulated polymorphonuclear leukocytes andmacrophages release …
Number of citations: 57 pubs.acs.org

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